Plocamene D

Description

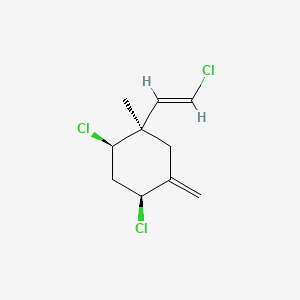

Plocamene D is a halogenated monoterpene predominantly isolated from the marine red alga Plocamium violaceum. It belongs to the plocamene family, characterized by alicyclic (cyclohexane-based) structures with chlorine and bromine substitutions . The compound is primarily associated with chemotype β (CT-β) populations of P. violaceum, which are geographically concentrated in regions such as Pescadero Beach, California . This compound and its analogs have garnered attention for their ecological roles in chemical defense and their structural complexity, which provides insights into marine natural product biosynthesis .

Properties

CAS No. |

62560-51-4 |

|---|---|

Molecular Formula |

C10H13Cl3 |

Molecular Weight |

239.6 g/mol |

IUPAC Name |

(1R,2R,4S)-2,4-dichloro-1-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane |

InChI |

InChI=1S/C10H13Cl3/c1-7-6-10(2,3-4-11)9(13)5-8(7)12/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10-/m0/s1 |

InChI Key |

UIGKAXNXTQIYIW-FPSIUDEGSA-N |

SMILES |

CC1(CC(=C)C(CC1Cl)Cl)C=CCl |

Isomeric SMILES |

C[C@@]1(CC(=C)[C@H](C[C@H]1Cl)Cl)/C=C/Cl |

Canonical SMILES |

CC1(CC(=C)C(CC1Cl)Cl)C=CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Plocamene D is distinguished by its alicyclic framework , contrasting with acyclic analogs like preplocamene A (13) and cyclic relatives such as plocamene B (8). Key structural comparisons include:

- Plocamene B (8) : Shares the alicyclic core with this compound but differs in halogen positioning and stereochemistry, as evidenced by NMR and biosynthetic studies .

- Preplocamenes : Acyclic analogs like preplocamene A (13) lack cyclic features but retain halogenation, suggesting divergent biosynthetic pathways or ecological pressures .

- Costatol (15) : An oxygenated acyclic analog from P. costatum, highlighting functional group diversity within the broader Plocamium metabolite family .

Ecological Distribution and Chemotypes

The production of this compound and related compounds is tightly linked to chemotype variations in P. violaceum:

- CT-β : Exclusively produces this compound and lacks preplocamenes, prevalent in Pescadero Beach populations .

- CT-γ : Contains mixtures of Plocamene B and D, suggesting overlapping biosynthetic capabilities .

- CT-α and CT-δ : Dominated by preplocamenes and Plocamene B, respectively, with minimal overlap with this compound .

Geographical and environmental factors influence these chemotypes. For example, P. cartilagenium from Tasmania produces acyclic trihalo/pentahalo compounds, while P. oregonum yields Br/Cl-containing acyclics (e.g., compound 2), underscoring species-specific diversification .

Q & A

Q. Q. How can researchers ethically source and document Plocamium specimens for this compound studies?

- Methodological Answer : Obtain permits for marine collection under local biodiversity regulations. Deposit voucher specimens in accredited herbaria with metadata (location, collector, date). Share raw NMR and MS data in public repositories (e.g., GNPS) to enhance reproducibility and cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.